molecular formula C7H5Cl2F B3110598 2,4-Dichloro-3-fluorotoluene CAS No. 1803777-52-7

2,4-Dichloro-3-fluorotoluene

Cat. No.: B3110598
CAS No.: 1803777-52-7
M. Wt: 179.02 g/mol
InChI Key: NVDVRXFAIRJNJT-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms and one by a fluorine atom. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluorotoluene typically involves halogenation reactions. One common method is the direct chlorination and fluorination of toluene. The reaction conditions often include the use of chlorine and fluorine gases in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the ammoxidation process can be used, where a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene is converted into the corresponding benzonitriles, which are then separated and further processed .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluorotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of 2,4-dichloro-3-fluorobenzoic acid.

    Reduction: Formation of 2,4-dichloro-3-fluorobenzyl alcohol.

Scientific Research Applications

2,4-Dichloro-3-fluorotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluorotoluene largely depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the chlorine and fluorine atoms make the aromatic ring more susceptible to attack by nucleophiles. This results in the substitution of one of the halogen atoms by the nucleophile. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2,4-Dichlorotoluene
  • 3,4-Dichlorotoluene
  • 2,4-Difluorotoluene
  • 3,4-Difluorotoluene

Comparison: 2,4-Dichloro-3-fluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its dichloro or difluoro counterparts. Additionally, the specific positioning of the halogen atoms can influence the compound’s reactivity and the types of products formed in various chemical reactions .

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVRXFAIRJNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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